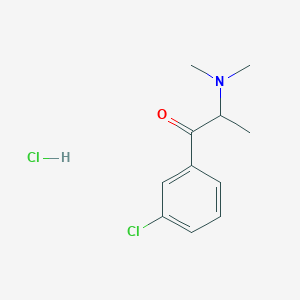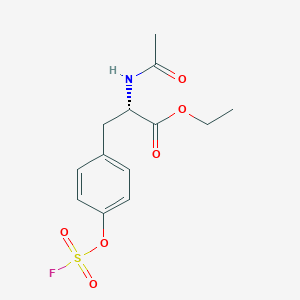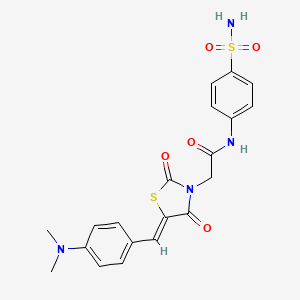
(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, benzenesulfonamide derivatives containing a thiazol-4-one scaffold have been synthesized via intramolecular cyclization rearrangement reactions . The synthesis of these derivatives involved the preparation of a chloroacetamide derivative, which was then treated with ammonium .Molecular Structure Analysis
The compound contains a thiazolidine motif, which is a heterocyclic five-membered moiety with sulfur at the first position and nitrogen at the third position . This motif is present in diverse natural and bioactive compounds .Chemical Reactions Analysis
The compound may be involved in various chemical reactions. For instance, benzenesulfonamide derivatives have been evaluated for their inhibitory effect on carbonic anhydrase IX . This enzyme plays a key role in tumor cell metabolism, and its inhibition can be a useful target for discovering novel antiproliferative agents .科学的研究の応用
Antimicrobial Activities
Thiazolidinone derivatives have shown promising antimicrobial activities. For instance, the synthesis and evaluation of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, which are structurally related to the compound , revealed some compounds with significant antimicrobial properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). These findings highlight the potential of thiazolidinone and its derivatives in the development of new antimicrobial agents.
Anticonvulsant Activities
Another application is in the development of anticonvulsant drugs. A study on the synthesis and pharmacological investigation of 2‐(4‐dimethylaminophenyl)‐3,5‐disubstituted thiazolidin‐4‐ones as anticonvulsants indicated that certain compounds exhibited considerable activity, with one being moderately more potent than the reference standard diazepam (Senthilraja & Alagarsamy, 2012). This suggests the compound's relevance in the quest for more effective anticonvulsant medications.
Anti-inflammatory and Antioxidant Activities
Thiazolidinone derivatives have also been synthesized and evaluated for their anti-inflammatory and antioxidant activities. For example, novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives exhibited promising anti-inflammatory activity in both in vitro and in vivo models, alongside ulcerogenic toxicity studies for selected compounds (Nikalje, Hirani, & Nawle, 2015). This underscores the potential for thiazolidinone derivatives in anti-inflammatory and antioxidant drug development.
Anticancer Activity
Furthermore, thiazolidinones containing benzothiazole moiety have been screened for antitumor activity. Certain novel 4-thiazolidinones with benzothiazole moiety were found to have anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). This highlights the compound's potential in cancer research and therapy.
作用機序
将来の方向性
Thiazolidine derivatives, such as the compound , have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research could focus on developing multifunctional drugs and improving their activity . Additionally, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry could be employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
特性
IUPAC Name |
2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-23(2)15-7-3-13(4-8-15)11-17-19(26)24(20(27)30-17)12-18(25)22-14-5-9-16(10-6-14)31(21,28)29/h3-11H,12H2,1-2H3,(H,22,25)(H2,21,28,29)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUQTCWRJOUCJM-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
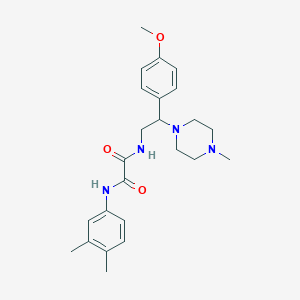

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)
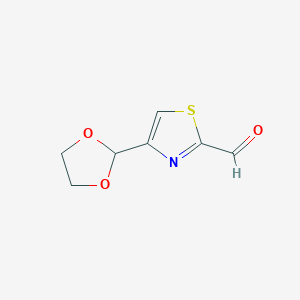
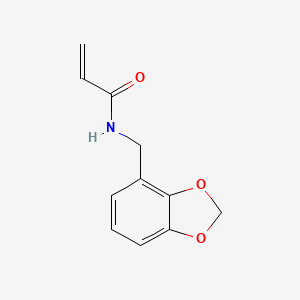
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

methanone](/img/structure/B2760464.png)
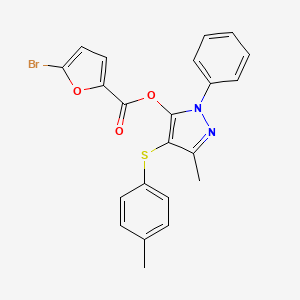
![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)
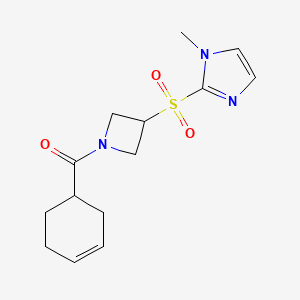
![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)
